molecular formula C23H20N2O2S B2826862 4-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 392248-27-0

4-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2826862
CAS RN: 392248-27-0
M. Wt: 388.49
InChI Key: VSUYSCOOTWERQY-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide” are not directly available from the retrieved sources .

Scientific Research Applications

Antidiabetic Agents

Benzamide derivatives, particularly those related to thiazolidine-2,4-diones, have been identified as potential antihyperglycemic agents. This discovery stems from a structure-activity relationship study aiming to find new treatments for diabetes mellitus. One such compound, 5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[4-(trifluoromethyl)-phenyl]methyl]benzamide (KRP-297), emerged as a candidate drug, indicating the relevance of benzothiazole derivatives in developing antidiabetic medications (Nomura et al., 1999).

Antimicrobial Agents

The synthesis of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives has highlighted the antimicrobial potential of benzothiazole compounds. Some of these molecules exhibited potent activity against pathogenic strains, surpassing reference drugs in efficacy, especially against Gram-positive bacteria and Candida strains. This finding underscores the benzothiazole derivatives' promise in addressing antibiotic resistance and developing new antimicrobial agents (Bikobo et al., 2017).

Corrosion Inhibition

Benzothiazole derivatives have also been explored for their corrosion inhibiting properties on carbon steel in acidic environments. Two specific benzothiazole compounds demonstrated superior stability and higher inhibition efficiencies against steel corrosion compared to previously reported inhibitors, offering insights into protective coatings and corrosion-resistant materials (Hu et al., 2016).

Organic Synthesis and Material Science

The development of green chemistry approaches for synthesizing benzothiazole compounds is a testament to their importance in both organic synthesis and environmental sustainability. Recent advances involve eco-friendly methods, utilizing raw materials like carbon dioxide (CO2) and aiming for processes with minimal environmental impact. Such endeavors highlight the role of benzothiazole derivatives in promoting sustainable chemical practices and their continued relevance in synthesizing bioactive molecules (Gao et al., 2020).

Anticancer and Antiviral Activities

Benzothiazole derivatives have been identified for their potential in treating various cancers and viral infections, including their role as histone deacetylase inhibitors, which could ameliorate Alzheimer's disease phenotypes. Additionally, certain benzamide-based 5-aminopyrazoles and their fused heterocycles have shown remarkable activity against avian influenza virus, demonstrating the versatility and potential of benzothiazole derivatives in developing novel therapeutic agents (Lee et al., 2018).

properties

IUPAC Name

4-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2S/c1-2-27-19-9-6-10-20-21(19)24-23(28-20)25-22(26)18-13-11-17(12-14-18)15-16-7-4-3-5-8-16/h3-14H,2,15H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUYSCOOTWERQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide

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